4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
CAS No.: 4901-60-4
Cat. No.: VC16269528
Molecular Formula: C25H25N3O2
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4901-60-4 |
|---|---|
| Molecular Formula | C25H25N3O2 |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | 4-methyl-N-[5-oxo-7-(4-propan-2-ylphenyl)-7,8-dihydro-6H-quinazolin-2-yl]benzamide |
| Standard InChI | InChI=1S/C25H25N3O2/c1-15(2)17-8-10-18(11-9-17)20-12-22-21(23(29)13-20)14-26-25(27-22)28-24(30)19-6-4-16(3)5-7-19/h4-11,14-15,20H,12-13H2,1-3H3,(H,26,27,28,30) |
| Standard InChI Key | XJOJINQRNMZPLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)C(C)C |
Introduction
Overview of 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide
4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide is a complex organic compound characterized by its unique molecular structure. It has the molecular formula and a molecular weight of approximately 413.5 g/mol. The compound features a tetrahydroquinazoline core, which is associated with various biological activities and potential therapeutic applications in medicinal chemistry.
Structural Characteristics
The structure of 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide includes:
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Tetrahydroquinazoline Core: This moiety is known for its diverse biological activities.
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Substituents: The presence of a 4-methyl group and a phenyl substituent enhances its chemical properties and potential interactions with biological systems.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
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Formation of the Tetrahydroquinazoline Core: This may involve cyclization reactions that generate the bicyclic structure.
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Introduction of Substituents: The addition of the 4-methyl and isopropylphenyl groups can be achieved through various substitution reactions.
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Final Functionalization: The benzamide group is introduced to complete the structure.
Biological Activities
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Anticancer Properties: Compounds with similar structures have shown promising anticancer activity in preliminary studies.
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Anti-inflammatory Effects: The tetrahydroquinazoline moiety has been associated with anti-inflammatory effects.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 4-methyl-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide. Below is a comparison table highlighting some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-dimethoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide | C26H27N3O4 | Contains methoxy groups enhancing lipophilicity |
| 4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide | C24H22N4O4 | Nitro group introduces electron-withdrawing properties |
| N-(4-(7-Chloro-5-oxo-tetrahydrobenzo[b]azepine)-3-methylphenyl)-2-methylbenzamide | C26H23ClN2O3 | Chlorine substituent may affect biological activity |
These compounds illustrate variations in substituents that can significantly influence their chemical behavior and biological activity while maintaining a similar core structure.
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